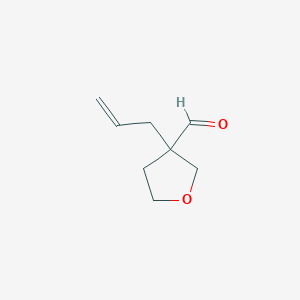
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxolane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of an appropriate oxolane derivative with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The resulting intermediate is then oxidized to introduce the aldehyde functional group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance efficiency and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, where the double bond can be functionalized using electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂) or hydrogen halides (HX)
Major Products Formed
Oxidation: 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(Prop-2-en-1-yl)oxolane-3-methanol
Substitution: Various substituted oxolane derivatives depending on the electrophile used
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of the aldehyde group and the double bond in the prop-2-en-1-yl moiety. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic addition, electrophilic addition, and oxidation-reduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
- 3-(Prop-2-en-1-yl)oxolane-3-methanol
- 3-(Prop-2-en-1-yl)oxolane-3-amine
Uniqueness
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the oxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its similar compounds, the aldehyde functionality allows for a broader range of chemical transformations, making it valuable in the synthesis of diverse chemical entities.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-prop-2-enyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-8(6-9)4-5-10-7-8/h2,6H,1,3-5,7H2 |
Clé InChI |
OIEAPJWYVCXYPQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCOC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
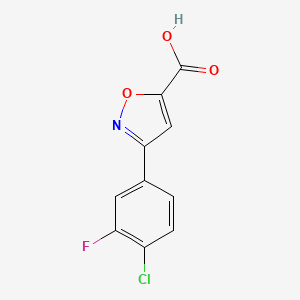

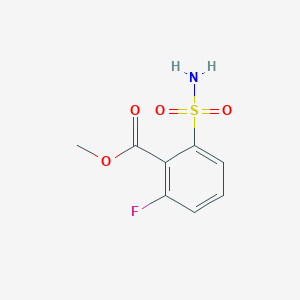
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
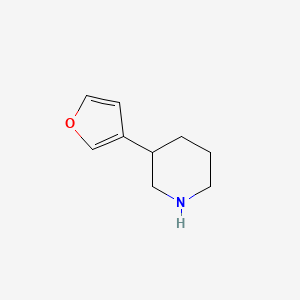



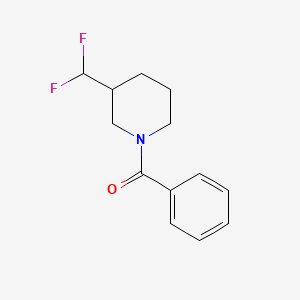
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)
